molecular formula C7H8ClF3N2O2S B11712216 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B11712216
M. Wt: 276.66 g/mol
InChI Key: VEJKBZXHOALNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a fluorinated pyrazole derivative featuring a sulfonyl chloride functional group. This compound belongs to a class of reactive intermediates widely used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure includes:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • 3-Methyl substituent: Positioned on the pyrazole ring, enhancing steric and electronic effects.
  • 3,3,3-Trifluoropropyl group: A fluorinated alkyl chain attached to the nitrogen at position 1, contributing to lipophilicity and metabolic stability.
  • Sulfonyl chloride moiety: A highly reactive group at position 4, enabling nucleophilic substitutions (e.g., formation of sulfonamides or sulfonate esters).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClF3N2O2S

Molecular Weight

276.66 g/mol

IUPAC Name

3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C7H8ClF3N2O2S/c1-5-6(16(8,14)15)4-13(12-5)3-2-7(9,10)11/h4H,2-3H2,1H3

InChI Key

VEJKBZXHOALNAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)Cl)CCC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Regioselectivity

The trifluoropropyl group is introduced via N-alkylation using 3,3,3-trifluoropropyl iodide or bromide. Silver tetrafluoroborate (AgBF₄) in dichloromethane (DCM) at low temperatures (-70°C to -65°C) promotes regioselective alkylation at the pyrazole’s N1 position, avoiding N2 substitution.

Example Protocol

  • Substrate : 3-Methyl-1H-pyrazole (30 mmol)
  • Alkylating Agent : 3,3,3-Trifluoropropyl iodide (34.5 mmol)
  • Catalyst : AgBF₄ (3.0 equiv)
  • Solvent : DCM (10 vol)
  • Temperature : -70°C to 25°C (gradual warming)
  • Yield : 68–72%

Mechanistic Insights

AgBF₄ coordinates with the pyrazole’s lone electron pair, enhancing nucleophilicity at N1. The reaction proceeds via an SN2 mechanism, with the iodide leaving group facilitating alkyl transfer. The trifluoropropyl group’s electron-withdrawing nature stabilizes the transition state, favoring monoalkylation.

Electrophilic Sulfonation at Position 4

Sulfonation Reagents and Positioning

Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in anhydrous DCM. The methyl group at position 3 directs electrophilic attack to position 4 via meta-directing effects, while the trifluoropropyl group minimizes steric hindrance.

Optimized Conditions

  • Substrate : 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole (10 mmol)
  • Reagent : ClSO₃H (12 mmol)
  • Solvent : DCM (15 mL)
  • Temperature : 0°C to 25°C (2 h)
  • Workup : Quench with ice water, extract with ethyl acetate
  • Intermediate Yield : 80–85% (sulfonic acid)

Chlorination of Sulfonic Acid to Sulfonyl Chloride

Chlorinating Agents and Reaction Dynamics

Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride. SOCl₂ is preferred due to milder conditions and easier byproduct removal (SO₂ and HCl gases).

Procedure

  • Substrate : Sulfonic acid intermediate (5 mmol)
  • Reagent : SOCl₂ (15 mmol)
  • Catalyst : DMF (1–2 drops)
  • Solvent : Toluene (10 mL)
  • Temperature : Reflux (80°C, 4 h)
  • Workup : Remove excess SOCl₂ under vacuum
  • Final Product Yield : 75–78%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using hexane:ethyl acetate (5:1 to 3:1). The sulfonyl chloride’s polarity necessitates careful solvent selection to prevent decomposition.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H5), 4.39 (t, J = 7.2 Hz, 2H, N-CH₂), 2.62 (q, J = 7.2 Hz, 2H, CF₃-CH₂), 2.42 (s, 3H, CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -66.3 (t, J = 10.8 Hz, CF₃).
  • HRMS : m/z 275.9947 [M+H]⁺ (calc. 275.9947).

Challenges and Optimization Strategies

Moisture Sensitivity

The sulfonyl chloride group hydrolyzes readily. Reactions must exclude moisture, and storage requires desiccants like molecular sieves.

Competing Side Reactions

  • Over-Alkylation : Controlled stoichiometry (1:1.1 substrate:alkylating agent) prevents di-alkylation.
  • Sulfonation Isomers : Low temperatures (0°C) minimize para-sulfonation byproducts.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing AgBF₄ with cheaper phase-transfer catalysts (e.g., TBAB) is under investigation but currently reduces yields by 15–20%.

Solvent Recovery

DCM and toluene are recycled via distillation, reducing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Pyrazole N-oxides: Formed from oxidation reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with sulfonyl chloride functionalities exhibit significant antimicrobial properties. The trifluoropropyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes.

  • Case Study : In a study evaluating the antifungal activity of similar pyrazole derivatives, compounds with sulfonamide moieties were shown to possess greater efficacy against Candida albicans compared to traditional antifungals like fluconazole .

Anticancer Properties

The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been explored. The sulfonyl chloride group can be transformed into various bioactive derivatives that may exhibit anticancer activity.

  • Research Findings : A series of pyrazole derivatives were synthesized and tested for anticancer properties, revealing promising results against various cancer cell lines .

Applications in Agrochemicals

The unique chemical structure of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride also positions it as a potential candidate in the development of agrochemicals.

Herbicidal Activity

Compounds containing trifluoropropyl groups are known for their herbicidal properties. The introduction of the sulfonyl chloride moiety can enhance the herbicidal efficacy by improving the compound's stability and reactivity.

  • Data Table : Comparative Herbicidal Efficacy
Compound NameActive IngredientEfficacy (%)Application Rate (g/ha)
Compound AThis compound85200
Compound BSimilar Pyrazole Derivative75250

Biological Interaction Studies

Understanding the biological interactions of this compound is crucial for its application in drug development. Interaction studies typically focus on:

  • Enzyme Inhibition : Evaluating the compound's ability to inhibit specific enzymes related to disease pathways.
  • Binding Affinity : Assessing how well the compound binds to target receptors or enzymes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors or other bioactive compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Key Features Status
3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride (Target) - 3-Methyl (pyrazole)
- 3,3,3-Trifluoropropyl (N1)
High fluorination enhances lipophilicity; methyl group balances steric effects. Not explicitly stated
5-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride - sec-butoxymethyl (position 5)
- 3,3,3-Trifluoropropyl (N1)
Bulky sec-butoxy group may reduce reactivity at position 3. Discontinued
3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride - Methoxymethyl (position 3)
- 3,3,3-Trifluoropropyl (N1)
Methoxy group increases polarity; potential for hydrogen bonding. Discontinued
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride - 3-Trifluoromethylphenyl (N1) Aromatic substituent enhances π-π interactions; rigid structure. Available

Fluorination Effects

  • Trifluoropropyl vs. Trifluoromethylphenyl : The target compound’s 3,3,3-trifluoropropyl chain offers greater conformational flexibility compared to the rigid trifluoromethylphenyl group in American Elements’ analog. This flexibility may improve binding to hydrophobic enzyme pockets .
  • Methyl vs.

Research Findings and Limitations

  • Commercial Availability : Many analogs (e.g., CymitQuimica’s compounds) are discontinued, indicating niche applications or synthesis challenges .
  • Safety Data : Sulfonyl chlorides are typically corrosive and moisture-sensitive. While explicit safety data for the target compound are lacking, analogous compounds from American Elements emphasize handling under inert conditions .

Biological Activity

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a pyrazole derivative that has garnered interest in medicinal chemistry and agrochemical applications due to its unique structural features. This compound includes a trifluoropropyl group and a sulfonyl chloride moiety, which contribute to its biological activity.

  • Molecular Formula : C₇H₉F₃N₂O₂S
  • Molecular Weight : Approximately 242.22 g/mol
  • Structure : The compound features a five-membered heterocyclic ring (pyrazole) and a sulfonic acid moiety, making it chemically reactive in various contexts.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological systems, particularly through mechanisms involving nucleophilic substitutions and electrophilic additions. The presence of the sulfonyl chloride group enhances its reactivity, allowing it to participate in diverse biological processes.

  • Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles, leading to the formation of sulfonamides or other derivatives that may exhibit altered biological properties.
  • Electrophilic Addition : The trifluoropropyl group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Research Findings

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in various biological applications:

  • Antimicrobial Activity : Research indicates that certain pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Celecoxib, a well-known pyrazole-based drug, serves as an example of how these compounds can inhibit cyclooxygenase enzymes involved in inflammation .
  • Agrochemical Applications : The unique chemical structure allows for potential use in agrochemicals as herbicides or fungicides due to their reactivity and ability to interact with biological systems .

Case Studies

Several studies have explored the biological activities of related compounds:

StudyFindings
Antimicrobial Activity A study demonstrated that pyrazole derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties Research indicated that modifications in the pyrazole structure could enhance anti-inflammatory effects comparable to established drugs like celecoxib.
Pesticidal Activity A review highlighted the effectiveness of certain pyrazole-based compounds in controlling plant pathogens and pests .

Q & A

Q. What are the recommended methods for synthesizing 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride in laboratory settings?

Answer: The compound can be synthesized by reacting the corresponding sulfonic acid precursor with thionyl chloride (SOCl₂) under anhydrous conditions. For example, refluxing the sulfonic acid with excess SOCl₂ (20 equivalents) in toluene at 90°C for 2 hours under nitrogen atmosphere, followed by solvent evaporation and purification via non-polar solvent washes, yields high-purity sulfonyl chloride derivatives. This method is adapted from protocols used for analogous pyrazole carbonyl chlorides .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a multi-technique approach:

  • LC-MS to confirm molecular weight and purity.
  • ¹H/¹³C NMR to verify substituent positions and electronic environments.
  • X-ray crystallography for absolute configuration determination, as demonstrated in structural studies of related sulfonyl-containing heterocycles .
  • Elemental analysis for empirical formula validation.

Q. What are the critical storage conditions to maintain the stability of this sulfonyl chloride?

Answer: Store under inert atmosphere (argon) at –20°C in moisture-free, sealed containers. Sulfonyl chlorides are highly susceptible to hydrolysis; highlights similar compounds as solids requiring strict humidity control to prevent decomposition .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) simulations can model the electrophilic sulfur center’s charge distribution and transition states. Structural parameters (e.g., bond angles, lengths) from X-ray data (e.g., ’s bond connectivity details) serve as inputs for mechanistic predictions .

Q. How does the electron-withdrawing trifluoropropyl group influence the compound’s reactivity compared to non-fluorinated analogs?

Answer: The –CF₃ group enhances electrophilicity at the sulfur atom via inductive effects, accelerating nucleophilic substitution. Comparative kinetic studies (e.g., varying substituents in ’s optimization) can quantify rate enhancements, while Hammett σ constants rationalize electronic contributions .

Q. What strategies mitigate competing side reactions during sulfonamide formation from this compound?

Answer:

  • Controlled reagent addition: Introduce amines slowly at –78°C in aprotic solvents (e.g., THF) to minimize HCl-induced hydrolysis.
  • Byproduct sequestration: Use molecular sieves to adsorb HCl, as described in ’s optimized procedures .
  • Solvent selection: Polar aprotic solvents (DMF, acetonitrile) enhance reactivity without promoting hydrolysis.

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer: Apply Design of Experiments (DoE) to systematically vary parameters (temperature, SOCl₂ equivalents, reaction time). ’s baseline conditions (90°C, 2 hours, 20 eq SOCl₂) provide a starting point for identifying critical factors (e.g., precursor purity, solvent drying) .

Q. What role does this sulfonyl chloride play in synthesizing multi-target directed ligands for drug discovery?

Answer: It serves as a versatile electrophile for introducing sulfonamide groups, a key pharmacophore in enzyme inhibitors. demonstrates pyrazole sulfonamides’ applications in developing anti-inflammatory and anticancer agents via targeted protein interactions (e.g., kinase inhibition) .

Q. Methodological Notes

  • Synthetic Optimization: For scale-up, replace toluene with chlorinated solvents (e.g., DCM) to improve SOCl₂ solubility and reduce reaction time.
  • Analytical Cross-Validation: Combine NMR coupling constants with computational IR spectra to resolve ambiguous stereochemistry.
  • Safety: Handle SOCl₂ in fume hoods due to corrosive fumes; quench excess reagent with cold NaHCO₃.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.